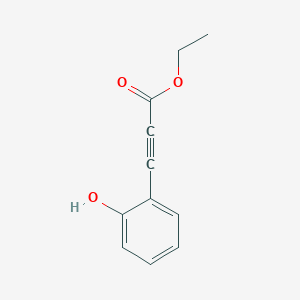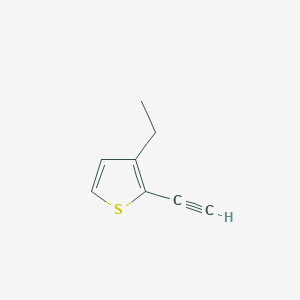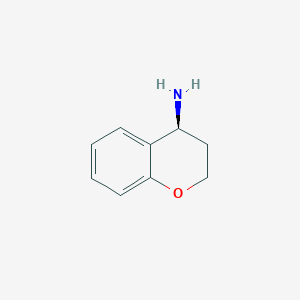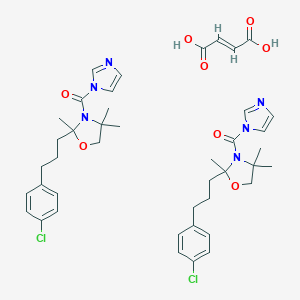
Oxpoconazole fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxpoconazole fumarate is a synthetic fungicide belonging to the triazole class of compounds. It is primarily used to control a variety of fungal diseases in crops, including rice blast and sheath blight. The compound is a racemate, consisting of equimolar amounts of ®- and (S)-oxpoconazole fumarate .
Mechanism of Action
Target of Action
Oxpoconazole fumarate primarily targets the fungal cytochrome P450 51 enzyme , also known as Lanosterol 14-alpha demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane .
Mode of Action
This compound acts by inhibiting the biosynthesis of ergosterol . It destabilizes the fungal cytochrome P450 51 enzyme, thereby disrupting the integrity of the fungal cytoplasmic membrane . This destabilization leads to cell lysis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting the Lanosterol 14-alpha demethylase enzyme, this compound prevents the conversion of lanosterol to ergosterol . This disruption in the production of ergosterol leads to a loss of integrity in the fungal cell membrane, causing cell lysis .
Result of Action
The inhibition of ergosterol biosynthesis by this compound leads to a loss of integrity in the fungal cell membrane . This results in the lysis of the fungal cell, effectively controlling the fungal infection .
Action Environment
This compound is used to control a variety of fungal diseases including Botrytis, Sclerotinia, and Monilinia spp . The efficacy and stability of this compound can be influenced by environmental factors such as temperature, humidity, and pH.
Biochemical Analysis
Biochemical Properties
Oxpoconazole Fumarate interacts with various biomolecules, particularly enzymes involved in fungal growth. It acts as an inhibitor of the enzyme sterol 14alpha-demethylase (EC 1.14.13.70), which is crucial in the biosynthesis of ergosterol, a vital component of fungal cell membranes . By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to impaired cell membrane function and ultimately the death of the fungus .
Cellular Effects
The effects of this compound at the cellular level are primarily related to its antifungal properties. By inhibiting ergosterol biosynthesis, it disrupts the integrity of the fungal cell membrane, leading to leakage of cellular contents and eventual cell death . This impacts various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the enzyme sterol 14alpha-demethylase, inhibiting its function . This prevents the conversion of lanosterol to ergosterol, a critical step in the biosynthesis of ergosterol . The resulting deficiency in ergosterol disrupts the integrity of the fungal cell membrane, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxpoconazole fumarate involves multiple steps, starting with the preparation of the oxazolidine ring, followed by the introduction of the imidazole moiety. The final step involves the formation of the fumarate salt. The reaction conditions typically include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions: Oxpoconazole fumarate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups into the molecule .
Scientific Research Applications
Oxpoconazole fumarate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its antifungal properties and its effects on fungal cell membranes.
Medicine: Research is ongoing to explore its potential use in treating fungal infections in humans and animals.
Industry: this compound is used in the agricultural industry to protect crops from fungal diseases, thereby improving yield and quality
Comparison with Similar Compounds
Metconazole: Another triazole fungicide with a similar mode of action but different chemical structure.
Ipconazole: Used primarily for seed treatment in crops, with a different spectrum of activity.
Simeconazole: Used mainly on fruits and vegetables, with a broader range of target fungi.
Uniqueness: Oxpoconazole fumarate is unique due to its specific activity against rice blast and sheath blight, making it particularly valuable in rice cultivation. Its racemic nature also distinguishes it from other similar compounds, offering a balanced efficacy from both enantiomers .
Properties
CAS No. |
174212-12-5 |
|---|---|
Molecular Formula |
C23H28ClN3O6 |
Molecular Weight |
477.9 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;[2-[3-(4-chlorophenyl)propyl]-2,4,4-trimethyl-1,3-oxazolidin-3-yl]-imidazol-1-ylmethanone |
InChI |
InChI=1S/C19H24ClN3O2.C4H4O4/c1-18(2)13-25-19(3,23(18)17(24)22-12-11-21-14-22)10-4-5-15-6-8-16(20)9-7-15;5-3(6)1-2-4(7)8/h6-9,11-12,14H,4-5,10,13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
HYSAOORGWZPXHE-WLHGVMLRSA-N |
SMILES |
CC1(COC(N1C(=O)N2C=CN=C2)(C)CCCC3=CC=C(C=C3)Cl)C.CC1(COC(N1C(=O)N2C=CN=C2)(C)CCCC3=CC=C(C=C3)Cl)C.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CC1(COC(N1C(=O)N2C=CN=C2)(C)CCCC3=CC=C(C=C3)Cl)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1(COC(N1C(=O)N2C=CN=C2)(C)CCCC3=CC=C(C=C3)Cl)C.C(=CC(=O)O)C(=O)O |
Key on ui other cas no. |
174212-12-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Oxpoconazole fumarate, and what are its downstream effects on plant pathogens?
A1: this compound belongs to the triazole class of fungicides, which inhibit the biosynthesis of ergosterol in fungi. [, , ] Ergosterol is a crucial component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. [, , ] While the provided research papers do not specifically detail the downstream effects of this compound, it is well-established that ergosterol biosynthesis inhibitors can impact various cellular processes in fungi, including cell division, growth, and sporulation.
Q2: What are the key considerations for formulating this compound to ensure its stability and efficacy in agricultural applications?
A3: Formulation plays a crucial role in the performance of agricultural chemicals like this compound. [] Factors such as stability under various environmental conditions, compatibility with other agrochemicals, and effective delivery to the target site are paramount. [] Although the provided research does not delve into specific formulation details for this compound, it highlights the importance of combining active ingredients like this compound with appropriate carriers and adjuvants to optimize their efficacy and minimize potential phytotoxicity. [] Further research focusing on advanced formulation technologies, such as controlled-release formulations, could enhance the performance and sustainability of this compound in agricultural settings.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



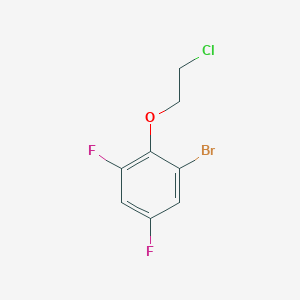





![3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one](/img/structure/B71873.png)



